1,3-Dibromo-2-fluoro-4-methylbenzene
Description
1,3-Dibromo-2-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 2, and a methyl group at position 4. Its molecular formula is C₇H₅Br₂F, with a molecular weight of 267.8 g/mol. This compound’s structure combines electron-withdrawing halogens (Br, F) and an electron-donating methyl group, creating a unique electronic profile that influences its reactivity and stability.
Properties
Molecular Formula |
C7H5Br2F |
|---|---|
Molecular Weight |
267.92 g/mol |
IUPAC Name |
1,3-dibromo-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
YSXAHLUYDGBNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated aromatic compounds, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
1,3-Dibromo-2-fluoro-4-methylbenzene has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-fluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the aromatic ring .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. Donating Groups: The nitro group in 1,3-Dibromo-2-fluoro-4-nitrobenzene strongly deactivates the ring, making it less reactive toward electrophilic substitution compared to the methyl-substituted target compound .
- Fluorine’s electronegativity polarizes the ring, directing incoming electrophiles to specific positions. For example, in 1-Bromo-2,3-difluoro-4-methoxybenzene, fluorine atoms at positions 2 and 3 further deactivate the ring, while the methoxy group at position 4 introduces steric and electronic complexity .
Reactivity and Stability
- The target compound’s two bromine atoms enhance its utility in cross-coupling reactions but may also increase toxicity and handling risks, as seen in safety guidelines for similar brominated aromatics .
Biological Activity
1,3-Dibromo-2-fluoro-4-methylbenzene is an aromatic compound characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to a benzene ring. Its molecular formula is C8H6Br2F, and it has a molecular weight of 267.92 g/mol. This compound exhibits unique chemical properties due to the electronic effects of its halogen substituents and the methyl group, influencing its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound's structure allows for significant reactivity, particularly through electrophilic aromatic substitution reactions. The presence of halogens can stabilize reactive intermediates such as benzenonium ions, thus facilitating various chemical transformations.
Antimicrobial Properties
Research indicates that this compound has been studied for its potential antimicrobial and anticancer activities. The compound's halogenated structure may enhance its interaction with biological targets, leading to increased potency against certain pathogens and cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, halogenated compounds are known to inhibit various enzymes and receptors involved in cellular processes.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for certain strains .
- Anticancer Activity : In another study focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Comparative Analysis
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,5-Dibromo-2-fluoro-4-methylbenzene | C8H6Br2F | Different substitution pattern; unique reactivity |
| 1-Bromo-2-fluoro-4-methylbenzene | C7H6BrF | Fewer halogens; simpler structure |
| 1,3-Dibromo-4-fluorobenzene | C6H3Br2F | Lacks methyl group; simpler structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
